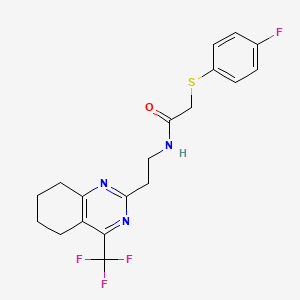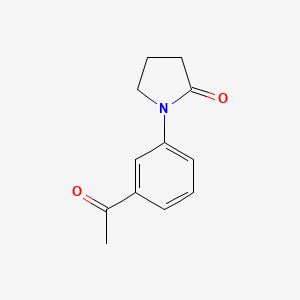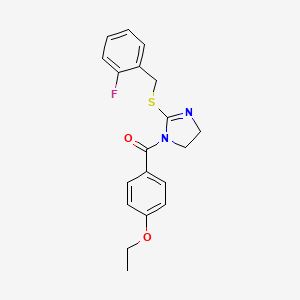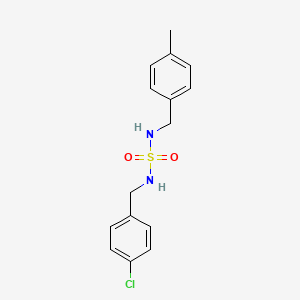
2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a tetrahydroquinazolin group, and an acetamide group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclocondensation reactions. Common building blocks for these reactions include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions take place. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution, while the acetamide group could participate in nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could affect its reactivity and the polarity of the molecule .Scientific Research Applications
Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
A study highlighted the synthesis and biological evaluation of a new derivative related to quinazolinone, which exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound was synthesized using the S-arylation method and characterized through several analytical techniques. It demonstrated significant cytotoxic activity against human cancer cell lines, including cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Enzyme Inhibition and Molecular Docking Studies
Another research explored the synthesis of N-aryl/aralkyl derivatives of a related compound, focusing on their enzyme inhibitory potentials against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase enzymes. Molecular docking studies supported the findings, offering insights into these compounds as promising future lead molecules in the design of inhibitors for various enzymes (Riaz et al., 2020).
Antimicrobial Activity
Research on novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring revealed their potential antimicrobial activity. The study involved the synthesis of these derivatives and their structural elucidation through NMR and mass spectrometry. The compounds were tested for their antimicrobial activities against various bacteria and fungi, indicating their applicability in developing new antimicrobial agents (Yurttaş et al., 2020).
Analgesic and Anti-inflammatory Activities
A variety of novel quinazolinyl acetamides were synthesized and investigated for their potential analgesic, anti-inflammatory, and ulcerogenic index activities. The study identified a compound that showed potent analgesic and anti-inflammatory activities, suggesting the therapeutic potential of these compounds in managing pain and inflammation (Alagarsamy et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3OS/c20-12-5-7-13(8-6-12)28-11-17(27)24-10-9-16-25-15-4-2-1-3-14(15)18(26-16)19(21,22)23/h5-8H,1-4,9-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVYQLVXQHEQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)
![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)


![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)
![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)




![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

